molecular formula C8H15NO2 B3190800 (1R,3R)-Methyl 3-aminocyclohexanecarboxylate CAS No. 478694-53-0

(1R,3R)-Methyl 3-aminocyclohexanecarboxylate

Cat. No. B3190800
M. Wt: 157.21
InChI Key: ZMMITUCIAZVHCG-RNFRBKRXSA-N
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Description

“(1R,3R)-Methyl 3-aminocyclohexanecarboxylate” is a chemical compound with the formula C8H15NO2 . It contains a total of 26 bonds, including 11 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 six-membered ring, 1 aliphatic ester, and 1 aliphatic primary amine .


Molecular Structure Analysis

The molecular structure of “(1R,3R)-Methyl 3-aminocyclohexanecarboxylate” is characterized by a six-membered ring, an aliphatic ester group, and an aliphatic primary amine . The molecule contains a total of 26 atoms, including 15 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms .

Safety And Hazards

The safety information for “(1R,3R)-Methyl 3-aminocyclohexanecarboxylate” indicates that it is classified as a danger under the GHS system. It has hazard statements H315, H318, and H335, indicating that it can cause skin irritation, serious eye damage, and respiratory irritation .

properties

IUPAC Name

methyl (1R,3R)-3-aminocyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-11-8(10)6-3-2-4-7(9)5-6/h6-7H,2-5,9H2,1H3/t6-,7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMITUCIAZVHCG-RNFRBKRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC(C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCC[C@H](C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (1R,3R)-3-aminocyclohexane-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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